3-oxo-N-propylbutanamide
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Overview
Description
3-oxo-N-propylbutanamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of butanamide, featuring a ketone group at the third carbon and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-oxo-N-propylbutanamide can be synthesized through several methods. One common approach involves the reaction of butanoic acid with propylamine to form N-propylbutanamide, followed by oxidation to introduce the ketone group at the third carbon. This oxidation can be achieved using reagents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the initial formation of N-propylbutanamide, followed by selective oxidation using industrial oxidizing agents. The reaction conditions are optimized to maximize yield while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-propylbutanamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides.
Scientific Research Applications
3-oxo-N-propylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-oxo-N-propylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the propyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-oxo-N-phenylbutanamide: Similar structure but with a phenyl group instead of a propyl group.
N-propylbutanamide: Lacks the ketone group.
Butanamide: The parent compound without any substituents.
Uniqueness
3-oxo-N-propylbutanamide is unique due to the presence of both a ketone and a propyl group, which confer distinct chemical and biological properties. The ketone group allows for specific interactions with enzymes, while the propyl group enhances its lipophilicity and potential bioavailability.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-oxo-N-propylbutanamide |
InChI |
InChI=1S/C7H13NO2/c1-3-4-8-7(10)5-6(2)9/h3-5H2,1-2H3,(H,8,10) |
InChI Key |
VXNINNWMDGTACV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CC(=O)C |
Origin of Product |
United States |
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